[Bis(trifluoroacetoxy)iodo]benzene

Catalog No.
S575851
CAS No.
2712-78-9
M.F
C10H5F6IO4
M. Wt
430.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[Bis(trifluoroacetoxy)iodo]benzene

CAS Number

2712-78-9

Product Name

[Bis(trifluoroacetoxy)iodo]benzene

IUPAC Name

[phenyl-(2,2,2-trifluoroacetyl)oxy-λ3-iodanyl] 2,2,2-trifluoroacetate

Molecular Formula

C10H5F6IO4

Molecular Weight

430.04 g/mol

InChI

InChI=1S/C10H5F6IO4/c11-9(12,13)7(18)20-17(6-4-2-1-3-5-6)21-8(19)10(14,15)16/h1-5H

InChI Key

PEZNEXFPRSOYPL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)I(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F

Synonyms

BTIB; Bis(trifluoroacetato)(phenyl)iodine; Bis(trifluoroacetato)phenyl iodide; Bis(trifluoroacetoxy)iodobenzene; Bis(trifluoroacetoxy)iodobenzne; I,I-Bis(trifluoroacetoxy)iodobenzene; Iodobenzene bis(trifluoroacetate); Iodobenzene di(trifluoroacetate

Canonical SMILES

C1=CC=C(C=C1)I(OC(=O)C(F)(F)F)OC(=O)C(F)(F)F

Hofmann Rearrangement

(Bis(trifluoroacetoxy)iodo)benzene is particularly valuable for facilitating the Hofmann rearrangement under mildly acidic conditions. This reaction allows the conversion of primary amides to primary amines through a migration of an alkyl or aryl group. Traditionally, the Hofmann rearrangement requires harsh conditions involving strong bases like sodium hydroxide (NaOH). However, (Bis(trifluoroacetoxy)iodo)benzene offers a milder alternative, enabling the reaction to proceed efficiently in aqueous solutions with weaker acids like acetic acid (CH3COOH). This milder approach minimizes side reactions and improves product yields, making it a valuable tool for researchers studying amine synthesis.

Other Applications

Beyond the Hofmann rearrangement, (Bis(trifluoroacetoxy)iodo)benzene finds applications in other areas of scientific research:

  • Pummerer-like reactions: These reactions involve the rearrangement of sulfoxides to sulfones, and (Bis(trifluoroacetoxy)iodo)benzene can act as a catalyst for these processes.
  • Chemoselective deprotection of dimethoxybenzyl ethers: This technique involves the removal of a specific protecting group from a molecule, and (Bis(trifluoroacetoxy)iodo)benzene can achieve this selectively for dimethoxybenzyl ethers while leaving other functional groups untouched.
  • Mediating oxidative cycloisomerization: This reaction involves the formation of cyclic structures from linear precursors, and (Bis(trifluoroacetoxy)iodo)benzene can serve as a mediator for this process.
  • Tosyloxylation of anilides: This reaction involves the introduction of a tosyl group (p-toluenesulfonyl) onto anilides, and (Bis(trifluoroacetoxy)iodo)benzene can be used as a reagent for this transformation.

[Bis(trifluoroacetoxy)iodo]benzene, with the chemical formula C₆H₅I(OCOCF₃)₂, is a hypervalent iodine compound widely utilized as a reagent in organic chemistry. This compound is characterized by its unique structure, which includes two trifluoroacetoxy groups attached to an iodine atom bonded to a benzene ring. The presence of these functional groups enhances its reactivity, making it particularly useful in various chemical transformations, including oxidation and rearrangement reactions.

[Bis(trifluoroacetoxy)iodo]benzene is known for its versatility in facilitating several important reactions:

  • Hofmann Rearrangement: This compound can mediate the conversion of amides to amines through an isocyanate intermediate under mildly acidic conditions, providing a more accessible method compared to traditional strongly basic conditions .
  • Oxidative Reactions: It serves as an effective oxidizing agent in various transformations, such as converting hydrazones to diazo compounds and thioacetals to carbonyl compounds .
  • Nitration Reactions: A novel application involves the oxidative ipso nitration of organoboronic acids, where [bis(trifluoroacetoxy)iodo]benzene acts as a catalyst along with sodium nitrite and N-bromosuccinimide .

Research indicates that [bis(trifluoroacetoxy)iodo]benzene exhibits significant biological activity. Its ability to facilitate the synthesis of biologically relevant compounds, such as 1,2,4-triazolo[1,5-a]pyridines, highlights its potential in medicinal chemistry. The compound has been shown to enable metal-free reactions that are crucial for developing new pharmaceuticals .

The synthesis of [bis(trifluoroacetoxy)iodo]benzene typically begins with iodobenzene. Key methods include:

  • Reaction with Trifluoroperacetic Acid: Iodobenzene reacts with a mixture of trifluoroperacetic acid and trifluoroacetic acid to yield [bis(trifluoroacetoxy)iodo]benzene .
  • Heating Diacetoxyiodobenzene: Another approach involves dissolving diacetoxyiodobenzene in trifluoroacetic acid under heat, which also leads to the formation of the target compound .

The applications of [bis(trifluoroacetoxy)iodo]benzene are diverse:

  • Organic Synthesis: It is employed in various organic transformations, including oxidation and rearrangement reactions.
  • Pharmaceutical Development: Its role in synthesizing biologically active compounds makes it valuable in drug discovery and development.
  • Material Science: The compound's reactivity allows for its use in creating functional materials through chemical modification processes.

Studies on the interactions involving [bis(trifluoroacetoxy)iodo]benzene reveal its effectiveness as an oxidizing agent in various contexts. For instance, it has been utilized successfully in reactions involving Lewis bases that catalyze dioxygenation of olefins under mild conditions . Additionally, its compatibility with different functional groups enables broad substrate scope in synthetic applications.

Several compounds exhibit similarities to [bis(trifluoroacetoxy)iodo]benzene due to their hypervalent iodine nature or their use as oxidizing agents. Here is a comparison highlighting its uniqueness:

Compound NameStructure TypeUnique Features
IodosobenzeneHypervalent iodineUsed primarily for iodination reactions
DiacetoxyiodobenzeneHypervalent iodineCommonly used for similar oxidative transformations
Phenyliodine(III) bis(trifluoroacetate)Hypervalent iodineKnown for specific oxidations like vicinal tricarbonyl amides
Iodine(III) acetateHypervalent iodineUsed mainly for acetoxylation reactions

While many hypervalent iodine compounds share similar reactivity profiles, [bis(trifluoroacetoxy)iodo]benzene stands out due to its specific applications in mild reaction conditions and its role in synthesizing complex organic molecules.

The mechanistic pathways governing bis(trifluoroacetoxy)iodo benzene-mediated organic transformations fundamentally diverge between single-electron transfer and two-electron oxidation processes [1] [2] [3]. These distinct mechanistic paradigms determine the nature of reactive intermediates formed and subsequently influence product selectivity and reaction outcomes.

Single-Electron Transfer Mechanisms

Single-electron transfer processes involving bis(trifluoroacetoxy)iodo benzene typically proceed through the formation of radical cation intermediates [15] [16] [20]. Electron-rich substrates, particularly those containing aromatic systems with electron-donating substituents, readily undergo single-electron oxidation when exposed to bis(trifluoroacetoxy)iodo benzene [20] [21]. The oxidation potential of bis(trifluoroacetoxy)iodo benzene, calculated at 0.63 V versus saturated calomel electrode in single-electron transfer mechanisms, provides sufficient driving force for the oxidation of a wide range of organic substrates [6].

Experimental evidence supporting single-electron transfer pathways includes the observation of characteristic electron paramagnetic resonance signals corresponding to radical cation species [15] [16]. Additionally, the formation of arene radical cations has been demonstrated through charge transfer complex formation between bis(trifluoroacetoxy)iodo benzene and electron-rich aromatic substrates [20]. These radical cations subsequently engage in intramolecular or intermolecular reactions with nucleophiles to afford the final products after single-electron oxidation and deprotonation [20].

Two-Electron Oxidation Mechanisms

Two-electron oxidation pathways represent the predominant mechanistic mode for bis(trifluoroacetoxy)iodo benzene-mediated transformations [5] [17] [40]. These processes typically involve the formal transfer of two electrons from the substrate to the hypervalent iodine center, resulting in the reduction of iodine from the +3 oxidation state to +1 [1] [5]. The two-electron oxidation mechanism is particularly prevalent in the oxidation of alcohols, aldehydes, and other electron-rich functional groups [5] [17].

Kinetic isotope effect studies provide compelling evidence for two-electron mechanisms [5] [30]. Primary deuterium kinetic isotope effects ranging from 2.0 to 6.5 have been observed in bis(trifluoroacetoxy)iodo benzene-mediated oxidations, indicating that carbon-hydrogen bond cleavage occurs in the rate-determining step [5] [17]. The substantial magnitude of these kinetic isotope effects supports a mechanism involving hydride transfer rather than hydrogen atom abstraction [5].

Table 1: Mechanistic Evidence for Single-Electron Transfer versus Two-Electron Oxidation

ParameterSingle-Electron TransferTwo-Electron OxidationReference
Kinetic Isotope Effect1.0-1.32.0-6.5 [5] [17]
Oxidation Potential0.63 V vs SCEVariable [6]
Intermediate DetectionRadical cations observedCarbocations/hydride species [15] [20]
Substrate DependenceElectron-rich aromaticsAlcohols, aldehydes [5] [20]
Reaction OrderFirst-order in substrateMichaelis-Menten kinetics [5] [37]

Mechanistic Selectivity Factors

The selection between single-electron transfer and two-electron oxidation pathways depends critically on substrate electronic properties and reaction conditions [40] [41]. Substrates with low oxidation potentials, typically below 1.5 V versus saturated calomel electrode, preferentially undergo single-electron transfer [39] [40]. Conversely, substrates requiring higher oxidation potentials favor two-electron mechanisms [5] [17].

Solvent effects significantly influence mechanistic pathways [5] [6]. Polar protic solvents such as trifluoroethanol and hexafluoroisopropanol stabilize ionic intermediates formed in two-electron processes [21] [32]. Non-polar solvents favor single-electron transfer mechanisms by stabilizing radical intermediates through reduced solvation [16] [20].

Nitrenium Ion Intermediates in Heterocyclization Reactions

Nitrenium ion intermediates represent crucial reactive species in bis(trifluoroacetoxy)iodo benzene-mediated heterocyclization reactions [8] [9] [10]. These electron-deficient nitrogen species exhibit remarkable electrophilicity and participate in diverse cyclization processes leading to nitrogen-containing heterocycles.

Formation and Characterization of Nitrenium Ions

Bis(trifluoroacetoxy)iodo benzene generates nitrenium ions through the oxidative activation of nitrogen-containing precursors [8] [10] [12]. N-acylaminophthalimides serve as effective precursors for N-phthalimido-N-acylnitrenium ion generation when treated with bis(trifluoroacetoxy)iodo benzene [8]. The reaction proceeds through initial oxidation of the nitrogen atom by the hypervalent iodine reagent to form an electronically deficient intermediate [10] [12].

Spectroscopic evidence supports the formation of nitrenium ions in these systems [8] [9]. Nuclear magnetic resonance studies conducted in hexafluoroisopropanol reveal characteristic downfield shifts for protons adjacent to the nitrenium center [9]. The stabilization of nitrenium ions by adjacent phthalimido groups enhances their lifetime sufficiently to enable intramolecular substitution reactions [8] [10].

Mechanistic Pathways in Heterocyclization

Two distinct mechanistic pathways have been identified for bis(trifluoroacetoxy)iodo benzene-initiated heterocyclization reactions involving nitrenium intermediates [9] [32]. The first pathway involves initial nitrenium ion formation followed by electrophilic attack on the alkene moiety [9] [12]. This process generates aziridinium cation intermediates that undergo selective ring opening with trifluoroacetate anion to provide the cyclized products [9].

The alternative pathway involves direct attack of bis(trifluoroacetoxy)iodo benzene on the alkene double bond, followed by nitrogen participation in the cyclization process [9]. Experimental evidence suggests that the pathway selection depends on the electron density of the substrate and the reaction conditions employed [9] [21].

Table 2: Nitrenium Ion-Mediated Heterocyclization Products

Substrate TypeProduct ClassYield RangeReaction ConditionsReference
N-acylaminophthalimidesLactams60-85%Hexafluoroisopropanol, 0°C [8]
2-(3-butenyl)quinazolinonesPyrroloquinazolinones45-78%Trifluoroethanol, 24h [9] [32]
Unsaturated hydroxamatesBicyclic lactones70-90%Methylene chloride, 0°C [14]
StyrylaminesN-alkylindoles55-75%Acidic conditions [11]

Regioselectivity and Stereoselectivity

Nitrenium ion-mediated cyclizations exhibit high regioselectivity favoring 5-exo-trig cyclization modes [9] [14]. This selectivity arises from the preferred formation of five-membered rings over alternative cyclization pathways [9]. Stereochemical outcomes depend on the geometry of the substrate and the nature of the nitrenium ion stabilizing groups [14].

Computational studies reveal that nitrenium ions adopt planar geometries that maximize overlap between the vacant p-orbital and adjacent stabilizing groups [8] [10]. This geometric constraint influences the approach trajectory for cyclization reactions and contributes to the observed stereoselectivity [14].

Radical Cation Pathways in C(sp³)-H Functionalization

Radical cation intermediates play pivotal roles in bis(trifluoroacetoxy)iodo benzene-mediated C(sp³)-H functionalization reactions [15] [16] [19]. These pathways enable selective activation of unactivated aliphatic C-H bonds through hydrogen atom transfer processes.

Radical Cation Formation and Reactivity

Bis(trifluoroacetoxy)iodo benzene facilitates radical cation formation through single-electron oxidation of electron-rich substrates [15] [19] [21]. The process typically involves initial charge transfer complex formation between the hypervalent iodine reagent and the substrate, followed by electron transfer to generate the radical cation [16] [20]. These species exhibit enhanced acidity at positions adjacent to the radical center, enabling selective C-H bond activation [19].

Alkoxy radicals generated from alcohols under bis(trifluoroacetoxy)iodo benzene activation undergo 1,5-hydrogen atom transfer to produce carbon-centered radicals at remote positions [16] [19]. This process enables regioselective functionalization of C(sp³)-H bonds that are otherwise unreactive under conventional conditions [16]. The reaction proceeds under mild conditions with visible light irradiation, demonstrating the versatility of this approach [16].

Mechanistic Details of C-H Functionalization

The mechanism of radical cation-mediated C(sp³)-H functionalization involves multiple elementary steps [19] [21]. Initial single-electron oxidation generates the radical cation intermediate, which undergoes deprotonation to form an α-amino radical [19]. This species then participates in hydrogen atom transfer processes to activate remote C-H bonds [19].

Experimental evidence supporting radical pathways includes the observation of radical inhibition by 2,2,6,6-tetramethylpiperidin-1-oxyl and the formation of radical trapping products when ethane-1,1-diyldibenzene is added to the reaction mixture [19]. These results confirm the involvement of radical intermediates in the transformation [19].

Table 3: Radical Cation-Mediated C(sp³)-H Functionalization Data

Substrate ClassFunctionalization TypeRegioselectivityYield RangeReference
Tertiary aminesα-C-H alkylation>20:1 α-selectivity65-85% [19]
Primary alcoholsRemote C-H heteroarylation1,5-HAT selective55-78% [16]
Secondary alcoholsC-H oxidationPosition-selective60-80% [16]
N-aryl amidesγ-C-H amination1,5-HAT pathway45-70% [19]

Selectivity Factors in Radical Cation Chemistry

The regioselectivity of radical cation-mediated C(sp³)-H functionalization depends on several factors including bond dissociation energies, steric accessibility, and electronic effects [15] [16] [19]. Tertiary C-H bonds exhibit higher reactivity than secondary or primary positions due to the greater stability of the resulting carbon-centered radicals [19].

Electronic effects play crucial roles in determining reaction outcomes [16] [19]. Electron-donating substituents enhance radical stability and promote C-H activation at adjacent positions [19]. Conversely, electron-withdrawing groups reduce radical stability and direct functionalization to alternative sites [16].

σ-Complex Formation in Electrophilic Aromatic Substitutions

σ-Complex intermediates, also known as arenium ions or Wheland complexes, constitute fundamental intermediates in bis(trifluoroacetoxy)iodo benzene-mediated electrophilic aromatic substitution reactions [22] [23] [25]. These species represent the first stable intermediates formed upon electrophilic attack on aromatic systems.

Structure and Bonding in σ-Complexes

σ-Complexes formed in bis(trifluoroacetoxy)iodo benzene-mediated electrophilic aromatic substitutions exhibit characteristic structural features [22] [23] [24]. The electrophile forms a covalent σ-bond with one carbon atom of the aromatic ring, resulting in the temporary disruption of aromaticity [22] [23]. The positive charge generated by this process is delocalized over the remaining π-system through resonance stabilization [24].

Crystallographic studies of stable σ-complex analogues reveal bond length alternation within the cyclohexadienyl framework [23]. The carbon atom bearing the electrophile adopts sp³ hybridization with tetrahedral geometry, while the remaining ring carbons maintain sp² hybridization [23] [24]. Bond angles within the σ-complex deviate significantly from the ideal aromatic geometry of 120° [23].

Kinetic and Thermodynamic Aspects

The formation of σ-complexes represents the rate-determining step in bis(trifluoroacetoxy)iodo benzene-mediated electrophilic aromatic substitutions [22] [25] [26]. Activation energies for σ-complex formation typically range from 15-25 kcal/mol, depending on the nature of the aromatic substrate and the electrophile [22] [26].

Substituent effects on σ-complex stability follow predictable electronic patterns [22] [25] [26]. Electron-donating groups such as methoxy, amino, and alkyl substituents stabilize σ-complexes through resonance and inductive effects [25] [26]. Electron-withdrawing groups including nitro, carbonyl, and halogen substituents destabilize σ-complexes and reduce reaction rates [25].

Table 4: σ-Complex Formation Data in Electrophilic Aromatic Substitution

Aromatic SubstrateElectrophile SourceActivation Energy (kcal/mol)Relative RateReference
BenzeneBis(trifluoroacetoxy)iodo benzene22.41.0 [22] [25]
TolueneBis(trifluoroacetoxy)iodo benzene18.74.2 [25] [26]
AnisoleBis(trifluoroacetoxy)iodo benzene15.912.8 [25]
ChlorobenzeneBis(trifluoroacetoxy)iodo benzene24.10.3 [25] [26]
NitrobenzeneBis(trifluoroacetoxy)iodo benzene26.80.05 [25]

Regioselectivity in σ-Complex Formation

The regioselectivity of σ-complex formation depends on the electronic and steric properties of aromatic substrates [22] [25] [27]. Electron-donating substituents direct electrophilic attack to ortho and para positions through resonance stabilization of the resulting σ-complexes [25] [26]. Meta-directing groups such as nitro and carbonyl substituents channel electrophilic attack to meta positions where the positive charge is not directly adjacent to the electron-withdrawing group [25].

Steric effects become significant when bulky substituents are present on the aromatic ring [22] [25]. Ortho-substituted aromatics often exhibit reduced reactivity at the sterically hindered ortho positions, leading to enhanced para-selectivity [25] [27]. The magnitude of steric effects varies with the size of both the aromatic substituent and the incoming electrophile [22].

The stability of σ-complexes correlates directly with the observed regioselectivity patterns [22] [25] [26]. More stable σ-complexes form preferentially, leading to kinetic control of the substitution reaction [22] [26]. The energy differences between competing σ-complexes typically range from 2-8 kcal/mol, sufficient to provide high regioselectivity under typical reaction conditions [25] [26].

XLogP3

5

UNII

659SFV27XS

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2712-78-9

Wikipedia

[bis(trifluoroacetoxy)iodo]benzene

Dates

Modify: 2023-08-15

Explore Compound Types